molecular formula C15H16N2O4 B2560577 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide CAS No. 1421490-82-5

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide

Cat. No.: B2560577
CAS No.: 1421490-82-5
M. Wt: 288.303
InChI Key: UUBHEPHJKBLYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a substituted oxalamide derivative characterized by its unique structural features. The oxalamide backbone (N1-C(=O)-C(=O)-N2) is functionalized with two distinct substituents: a 3-(furan-2-yl)-3-hydroxypropyl group on the N1 nitrogen and a phenyl group on the N2 nitrogen. The phenyl group contributes to lipophilicity and may influence π-π stacking interactions.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-12(13-7-4-10-21-13)8-9-16-14(19)15(20)17-11-5-2-1-3-6-11/h1-7,10,12,18H,8-9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBHEPHJKBLYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide typically involves the condensation of furan derivatives with oxalamide precursors. One common method includes the reaction of 3-(furan-2-yl)-3-hydroxypropylamine with phenyloxalamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, altering their function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research .

Comparison with Similar Compounds

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CAS: 898427-73-1)

  • Key Differences: The N2 substituent here is a complex polycyclic system (hexahydropyridoquinolinyl), which contrasts with the simple phenyl group in the target compound.
  • Implications : The polycyclic structure may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to increased steric bulk and conformational rigidity. However, this could reduce solubility compared to the phenyl-substituted derivative .

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

  • Key Differences : The N2 substituent is a 3-trifluoromethylphenyl group , introducing strong electron-withdrawing effects via the -CF₃ group.
  • In contrast, the furan group in the target compound may offer better hydrogen-bonding interactions but lower stability under acidic conditions .

Functional Analogues with Aromatic Substituents

3-Chloro-N-phenyl-phthalimide

  • Implications: The chloro and phthalimide groups enhance thermal stability, making it a preferred monomer for polyimide synthesis. By comparison, the hydroxypropyl-furan group in the target compound may limit thermal stability but improve solubility in polar solvents .

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)

  • Key Differences : This acetamide derivative features a bis-phenyl structure and a hydroxyl group.
  • Implications: The dual phenyl groups increase hydrophobicity, while the hydroxyl group provides a site for derivatization.

Hypothetical Property Comparison Table

Compound Name Substituent N1 Substituent N2 Key Properties (Predicted)
Target Compound 3-(furan-2-yl)-3-hydroxypropyl Phenyl Moderate solubility, H-bond capability
898427-73-1 () 3-hydroxypropyl Hexahydropyridoquinolinyl High steric bulk, low solubility
N1-(2-hydroxypropyl)-N2-(3-CF₃-phenyl) () 2-hydroxypropyl 3-trifluoromethylphenyl High lipophilicity, metabolic stability
3-Chloro-N-phenyl-phthalimide () N/A (phthalimide core) Phenyl High thermal stability, low solubility

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a synthetic compound belonging to the class of furan derivatives, which are recognized for their diverse biological and pharmacological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and an oxalamide linkage, which contribute to its unique biological properties. The presence of the furan moiety is particularly significant as it is known to enhance the compound's interaction with various biological targets.

Target Interactions

This compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to modulate oxidative stress responses by interacting with enzymes such as catalase and superoxide dismutase. These interactions suggest that the compound may play a role in protecting cells from oxidative damage and could be beneficial in conditions characterized by oxidative stress .

Biochemical Pathways

The compound affects key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, this compound may influence cellular processes such as apoptosis and inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Similar compounds have demonstrated efficacy against various microbial strains, suggesting that this compound could be explored for its ability to inhibit microbial growth .

Anticancer Potential

The structural features of this compound position it as a candidate for anticancer drug development. Its ability to interfere with cellular processes related to cancer cell proliferation makes it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may induce apoptosis in cancer cells through its effects on signaling pathways .

Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of inflammatory enzyme activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.